molecular formula C13H14N2O4S B1420515 Ethyl 1-tosyl-1H-imidazole-4-carboxylate CAS No. 1133116-23-0

Ethyl 1-tosyl-1H-imidazole-4-carboxylate

Cat. No. B1420515
M. Wt: 294.33 g/mol
InChI Key: JPZDAOZAKPSNLV-UHFFFAOYSA-N
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Description

Ethyl 1-tosyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O4S . It has a molecular weight of 294.33 . This compound is a ring-substituted-1H-imidazole-4-carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of Ethyl 1-tosyl-1H-imidazole-4-carboxylate consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . It also contains a tosyl group (4-methylphenylsulfonyl) and an ethyl ester group attached to the imidazole ring .


Physical And Chemical Properties Analysis

Ethyl 1-tosyl-1H-imidazole-4-carboxylate is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water . More detailed physical and chemical properties were not available in the sources.

Scientific Research Applications

Hydrolysis and Structural Analysis

Ethyl 1-tosyl-1H-imidazole-4-carboxylate undergoes hydrolysis to form structurally significant compounds, contributing to the understanding of molecular interactions and the formation of three-dimensional networks through hydrogen bonding. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to the formation of a dihydrate, demonstrating the planarity and molecular linkage through water molecules by hydrogen bonding (Wu, Liu, & Ng, 2005).

Synthesis of Complex Molecules

Ethyl 1-tosyl-1H-imidazole-4-carboxylate is pivotal in the synthesis of complex molecules with potential biological activities. For example, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. Such synthetic strategies expand the scope of reaction mechanisms and the development of novel compounds (Zhu, Lan, & Kwon, 2003).

Materials Science Applications

The compound also finds applications in materials science, particularly in the synthesis and characterization of metal-organic frameworks (MOFs) and other coordination complexes. For example, ethylation of imidazole-4-acetate methyl ester leads to the formation of compounds that, upon reaction with CuCl2, yield complexes with potential for electronic and magnetic applications (Banerjee et al., 2013).

Pharmacological Synthesis

In pharmacology, derivatives of Ethyl 1-tosyl-1H-imidazole-4-carboxylate serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, exemplifies its role in the preparation of antihypertensive drugs. The process involves condensation, oxidation, esterification, and Grignard reactions, showcasing the compound's versatility in drug synthesis (Zheng-rong, 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-19-13(16)12-8-15(9-14-12)20(17,18)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZDAOZAKPSNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674983
Record name Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-tosyl-1H-imidazole-4-carboxylate

CAS RN

1133116-23-0
Record name Ethyl 1-[(4-methylphenyl)sulfonyl]-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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